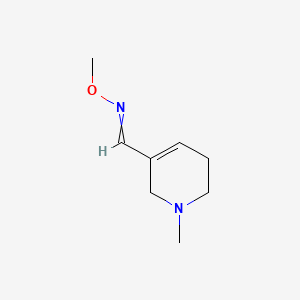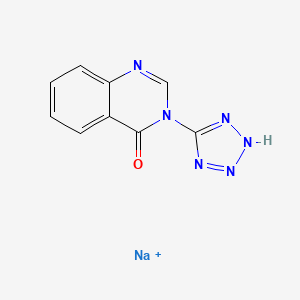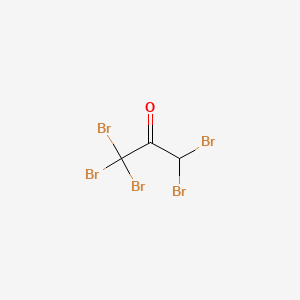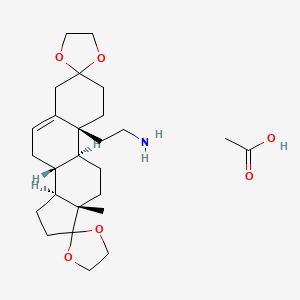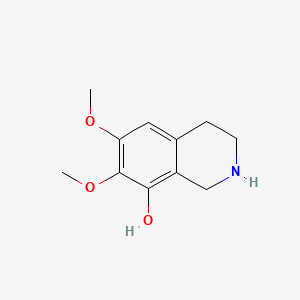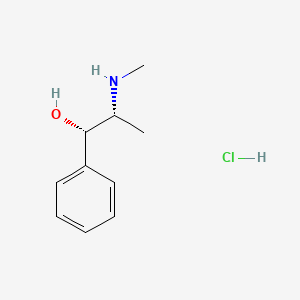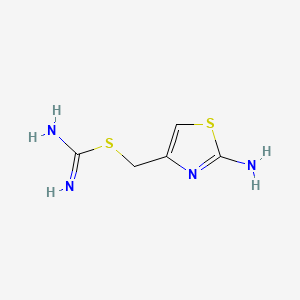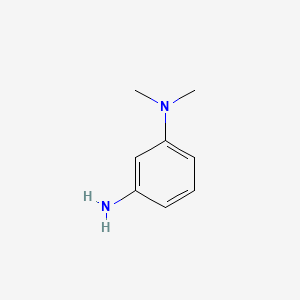
胍法辛
描述
胍法辛是一种中枢作用的α2A肾上腺素能受体激动剂,主要用于治疗注意力缺陷多动障碍 (ADHD) 和高血压。 它有速释和缓释两种剂型,以 Tenex 和 Intuniv 等品牌名称出售 . 胍法辛通过刺激大脑中的α2A肾上腺素能受体起作用,有助于减少交感神经系统的活性 .
科学研究应用
胍法辛具有广泛的科学研究应用:
化学: 胍法辛被用作研究α2A肾上腺素能受体激动剂的模型化合物。
生物学: 胍法辛的研究包括其对神经递质系统的影响及其潜在的神经保护特性。
作用机制
胍法辛通过选择性刺激大脑中的α2A肾上腺素能受体发挥作用。 这种作用减少了去甲肾上腺素的释放,并降低了交感神经系统的活性 . 胍法辛改善 ADHD 症状的确切机制尚不清楚,但据信与加强调节注意力、情绪和行为的前额叶皮质网络连接有关 .
生化分析
Biochemical Properties
Guanfacine plays a significant role in biochemical reactions by interacting with alpha-2A adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . Guanfacine’s interaction with these receptors reduces the release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity . Additionally, guanfacine has been shown to interact with 5-HT2B receptors, although its affinity for these receptors is lower .
Cellular Effects
Guanfacine exerts various effects on different cell types and cellular processes. In neurons, guanfacine enhances prefrontal cortical function by strengthening network connectivity and improving neuronal firing . This is achieved through the inhibition of cAMP-PKA-K+ channel signaling, which enhances the effectiveness of synaptic transmission . Guanfacine also influences cell signaling pathways by reducing the release of norepinephrine, thereby modulating the activity of downstream signaling cascades . Furthermore, guanfacine has been shown to affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, guanfacine exerts its effects by binding to alpha-2A adrenergic receptors on the surface of neurons . This binding inhibits the production of cAMP and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby enhancing the signal strength of pyramidal neurons in the prefrontal cortex . The inhibition of cAMP-PKA signaling leads to a reduction in the phosphorylation of downstream targets, resulting in improved cognitive functions such as working memory and attention . Guanfacine’s ability to modulate these molecular pathways makes it a valuable therapeutic agent for ADHD and other prefrontal cortical disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanfacine have been observed to change over time. Guanfacine has a long half-life of approximately 17 hours, allowing for sustained effects with once-daily dosing . Studies have shown that guanfacine remains stable under physiological conditions, with minimal degradation over time . Long-term administration of guanfacine has been associated with improvements in cognitive functions and a reduction in ADHD symptoms . Some adverse effects such as somnolence and dizziness have been reported, particularly during the initial stages of treatment .
Dosage Effects in Animal Models
In animal models, the effects of guanfacine vary with different dosages. Studies using spontaneously hypertensive rats (SHR) have shown that guanfacine improves sustained attention and reduces overactivity and impulsiveness at doses of 0.3 and 0.6 mg/kg . Higher doses of guanfacine have been associated with more pronounced improvements in behavior, suggesting a dose-dependent effect . At very high doses, guanfacine may cause adverse effects such as hypotension and bradycardia .
Metabolic Pathways
Guanfacine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . The main metabolic pathway involves the oxidation of guanfacine to 3-hydroxyguanfacine, which is then further metabolized by glucuronidation or sulfation . These metabolites are excreted primarily through the kidneys . The metabolic pathways of guanfacine play a crucial role in determining its pharmacokinetic properties and overall efficacy .
Transport and Distribution
Guanfacine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high bioavailability, with approximately 80-100% of the administered dose being absorbed . Guanfacine is extensively bound to plasma proteins, which facilitates its distribution to various tissues . The drug is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
Within cells, guanfacine is primarily localized to the cytoplasm and the plasma membrane . It binds to alpha-2A adrenergic receptors on the surface of neurons, where it exerts its effects on cAMP-PKA signaling . Guanfacine’s subcellular localization is crucial for its ability to modulate neurotransmitter release and improve cognitive functions . Additionally, guanfacine may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .
准备方法
合成路线和反应条件
胍法辛盐酸盐可以通过多种方法合成。 一种常见的方法是在催化剂的存在下,使 2,6-二氯苯乙酸与胍缩合 . 另一种方法是将 2,6-二氯苯乙酸与甲醇酯化,然后与盐酸胍反应得到胍法辛 . 反应条件通常包括使用乙醇或异丙醇等溶剂和浓硫酸等催化剂 .
工业生产方法
胍法辛盐酸盐的工业生产通常采用 2,6-二氯苯乙酸和甲氧基异脲盐酸盐为原料。 该工艺包括催化缩合、氨解和纯化步骤 . 该方法的优点是反应条件温和,能耗降低,环境影响减少 .
化学反应分析
反应类型
胍法辛会发生各种化学反应,包括:
氧化: 在特定条件下,胍法辛可以被氧化,但详细的氧化途径尚未得到广泛的记录。
还原: 涉及胍法辛的还原反应并不常见。
取代: 胍法辛可以发生取代反应,特别是涉及其芳香环。
常用试剂和条件
在涉及胍法辛的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应中经常使用乙醇和异丙醇等溶剂 .
主要产物
由涉及胍法辛的反应形成的主要产物取决于具体的反应条件。 例如,取代反应可能产生胍法辛的各种取代衍生物 .
相似化合物的比较
类似化合物
克隆丁: 另一种用于治疗高血压和 ADHD 的α2肾上腺素能受体激动剂。
右美托咪定: 一种选择性α2肾上腺素能受体激动剂,用作镇静剂和镇痛剂。
甲基多巴: 一种用于治疗高血压的α2肾上腺素能受体激动剂。
独特性
胍法辛在α2肾上腺素能受体激动剂中独树一帜,因为它对α2A亚型的选择性,这被认为有助于其在治疗 ADHD 时比其他非选择性激动剂具有更少的副作用 .
属性
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-48-3 (mono-hydrochloride) | |
| Record name | Guanfacine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046944 | |
| Record name | Guanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1mg/mL, 1.39e-01 g/L | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29110-47-2 | |
| Record name | Guanfacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanfacine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216, 225 - 227 °C | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Hydroxyquinolin-4-ylidene)amino] acetate](/img/structure/B1203815.png)
![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1203818.png)
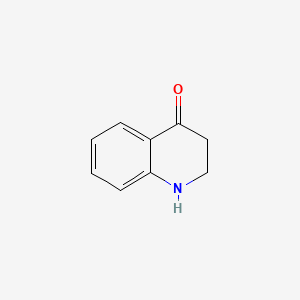
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
